

# Unveiling Bacterial Defenses: Using Relebactam to Elucidate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Relebactam sodium |           |  |  |  |
| Cat. No.:            | B3322652          | Get Quote |  |  |  |

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Carbapenem resistance, in particular, severely limits therapeutic options. Relebactam, a diazabicyclooctane  $\beta$ -lactamase inhibitor, offers a valuable tool to probe the mechanisms underlying this resistance. When combined with a carbapenem antibiotic like imipenem, relebactam restores its activity against many resistant strains, providing insights into the specific resistance pathways at play. This document details the application of relebactam in research settings, providing protocols for key experiments and summarizing crucial data to guide investigations into bacterial resistance.

Relebactam primarily acts by inhibiting Ambler Class A and Class C  $\beta$ -lactamases.[1][2] This includes important enzymes like Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases, which are major contributors to carbapenem resistance in Enterobacterales and Pseudomonas aeruginosa.[1][3] By neutralizing these enzymes, relebactam allows imipenem to reach its penicillin-binding protein (PBP) targets and exert its bactericidal effect. However, relebactam is not effective against metallo- $\beta$ -lactamases (MBLs, Class B) or oxacillinases (Class D, e.g., OXA-48).[1][4] This differential activity is instrumental in phenotypically identifying the class of  $\beta$ -lactamase mediating resistance in a given bacterial isolate.



Beyond  $\beta$ -lactamase inhibition, studies with relebactam can also shed light on other resistance mechanisms such as porin loss (e.g., OprD in P. aeruginosa) and the activity of efflux pumps. [5][6][7] For instance, imipenem resistance in P. aeruginosa often involves the loss of the OprD porin, which is the primary entry route for this carbapenem.[5][8] However, this resistance is only significant if the bacterium also expresses an AmpC  $\beta$ -lactamase.[5][8] Relebactam's ability to inhibit AmpC can restore imipenem susceptibility in such OprD-deficient strains, thereby helping to dissect the interplay between these two resistance mechanisms.[4][5][8]

This application note provides detailed protocols for utilizing relebactam in antimicrobial susceptibility testing and time-kill assays to characterize bacterial resistance profiles. The accompanying data tables summarize the potentiation of imipenem activity by relebactam against various resistant phenotypes.

### **Data Presentation**

Table 1: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa



| Isolate<br>Phenotype                                      | lmipenem MIC<br>(μg/mL)  | Imipenem/Rele<br>bactam MIC<br>(μg/mL) | Fold Reduction in Imipenem MIC with Relebactam | Reference(s) |
|-----------------------------------------------------------|--------------------------|----------------------------------------|------------------------------------------------|--------------|
| Imipenem-<br>Susceptible                                  | 0.5 - 2                  | 0.125 - 0.5                            | 3- to 4-fold                                   | [5][8]       |
| Imipenem-<br>Resistant (OprD<br>loss, AmpC<br>expression) | 8 - 16                   | 1 - 2                                  | 4- to 8-fold                                   | [5][8]       |
| Imipenem-<br>Resistant (ESBL-<br>producing)               | 4 - 16 (with relebactam) | N/A                                    | 4- to 8-fold                                   | [9]          |
| Imipenem-<br>Resistant (KPC-<br>producing)                | >16                      | 1 - 4                                  | ~64-fold                                       | [9]          |
| Imipenem-<br>Resistant (MBL-<br>producing)                | ≥16                      | ≥16                                    | No significant reduction                       | [5][8]       |
| Extensively Drug-Resistant (XDR)                          | N/A                      | 0.5 - 2                                | N/A                                            | [10]         |

Note: Relebactam concentration is fixed at 4  $\mu$ g/mL in these studies.

# **Table 2: In Vitro Activity of Imipenem-Relebactam against Enterobacterales**



| Organism                               | Resistance<br>Mechanism | Imipenem MIC<br>(µg/mL)       | Imipenem/Rele<br>bactam MIC<br>(µg/mL) | Reference(s) |
|----------------------------------------|-------------------------|-------------------------------|----------------------------------------|--------------|
| K. pneumoniae                          | KPC-producing           | >16                           | 0.5 - 1                                | [11][12]     |
| Enterobacter spp.                      | AmpC and/or<br>ESBL     | N/A                           | 0.25 - 1                               | [13]         |
| Citrobacter<br>freundii                | AmpC and/or<br>ESBL     | N/A                           | 0.25 - 1                               | [13]         |
| Serratia<br>marcescens                 | AmpC and/or<br>ESBL     | N/A                           | 1 - 2                                  | [13]         |
| E. coli                                | ESBL-producing          | N/A                           | 0.25 - 0.5                             | [13]         |
| Carbapenem-<br>Resistant (non-<br>MBL) | N/A                     | N/A (MIC50: 0.5,<br>MIC90: 1) | [11]                                   |              |

Note: Relebactam concentration is fixed at 4 µg/mL in these studies.

## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of imipenem in the presence and absence of a fixed concentration of relebactam.

#### Materials:

- Mueller-Hinton Broth (MHB)
- Imipenem powder
- Relebactam powder



- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

#### Procedure:

- Prepare Stock Solutions: Prepare stock solutions of imipenem and relebactam in the appropriate solvent.
- Prepare Drug Dilutions:
  - In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB.
  - $\circ$  In a separate plate, prepare serial two-fold dilutions of imipenem in MHB containing a fixed concentration of 4  $\mu$ g/mL relebactam.
- Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plates
  containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility
  control well (no bacteria).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## **Protocol 2: Time-Kill Assay**

Time-kill assays are performed to assess the bactericidal activity of imipenem with and without relebactam over time.[14][15]

#### Materials:

Mueller-Hinton Broth (MHB)



- Imipenem and relebactam
- Bacterial culture in logarithmic growth phase
- Sterile saline or phosphate-buffered saline (PBS)
- Agar plates for colony counting

#### Procedure:

- Prepare Inoculum: Grow the bacterial isolate in MHB to the logarithmic phase. Dilute the culture to a starting concentration of approximately 10^6 CFU/mL in fresh MHB.[14]
- Set up Test Conditions: Prepare flasks or tubes with the following conditions:
  - Growth control (no antibiotic)
  - Imipenem alone at a specified concentration (e.g., at or above the MIC)
  - Relebactam alone at a fixed concentration (e.g., 4 μg/mL)
  - Imipenem in combination with relebactam
- Incubation: Incubate the cultures at 37°C with shaking.
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[14]
- Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.
- Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.





## **Visualizations**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 3. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Potentiation of imipenem by relebactam for Pseudomonas aeruginosa from bacteraemia and respiratory infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Relebactam in the Antibiotic Resistance Acquisition in Pseudomonas aeruginosa: In Vitro Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of imipenem/relebactam against Pseudomonas aeruginosa producing ESBLs and carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date -PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan -PMC [pmc.ncbi.nlm.nih.gov]



- 14. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Bacterial Defenses: Using Relebactam to Elucidate Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#use-of-relebactam-to-study-mechanisms-of-bacterial-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com